Lipophilicity (LogP): Boc-Protected vs. Unprotected
The lipophilicity of 1-Boc-3-isopropylpiperazine is significantly higher than that of its unprotected analog, 1-isopropylpiperazine. This difference is quantifiable via the partition coefficient (LogP), a key predictor of membrane permeability and bioavailability . While the LogP of 1-isopropylpiperazine is reported as 0.57 [1], the calculated LogP for 1-Boc-3-isopropylpiperazine is 2.12 . This shift of approximately 1.55 log units translates to a roughly 35-fold increase in lipophilicity, a critical factor for optimizing a compound's pharmacokinetic profile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.12 |
| Comparator Or Baseline | 1-Isopropylpiperazine (LogP = 0.57) |
| Quantified Difference | Δ LogP ≈ 1.55 (approx. 35-fold increase in lipophilicity) |
| Conditions | Calculated (XLogP3) for target; experimentally measured or calculated for comparator |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the compound's ability to cross biological membranes, making it a more suitable building block for developing orally bioavailable drug candidates.
- [1] MolBase. (n.d.). 1-Isopropylpiperazine (CAS 4318-42-7) Property Data. Retrieved from qiye.molbase.cn View Source
